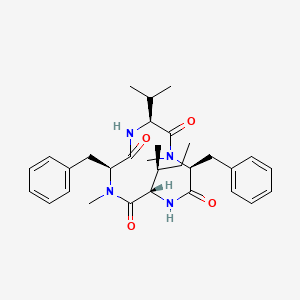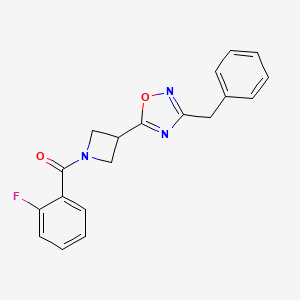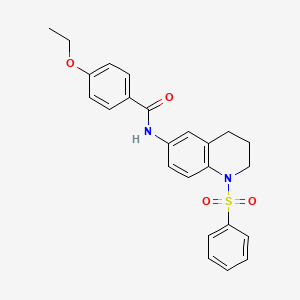![molecular formula C25H33N5O B2565528 11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 442572-63-6](/img/structure/B2565528.png)
11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a useful research compound. Its molecular formula is C25H33N5O and its molecular weight is 419.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound was synthesized through a coupling reaction involving morpholine and a diazonium ion formed from 4-aminobenzoic acid. X-ray structural analysis provided insights into the geometry of the N―N double bond and the partial delocalization across the linear triazene moiety (Taylor Chin et al., 2010).
Photophysical Characterization
- Absorption spectra in dilute acetonitrile and 2-methyltetrahydrofuran solutions showed an intense band centered at 320–324 nm, attributed to a mixture of π π* and n π* transitions. Emission was observed at 383 and 379 nm from these solutions, with emission at 77 K red-shifted to 439 nm. Emission lifetime data suggested that the emission was a mixture of two excited state transitions (Taylor Chin et al., 2010).
Stereochemistry and Cyclopropane Formation
- The stereochemistry of cyclopropane forming reactions and the stereochemical outcome of interactions with cyanide was studied, providing insights into the formation of constrained analogues of cyclohexane-1,4-diamine species (E. Vilsmaier et al., 1995).
Reductive Decyanation
- Reductive decyanation of annulated Aminocyclopropane-endo-carbonitriles was explored, demonstrating a method to selectively access specific diastereomers of bicyclo[3.1.0]hexanediyl-dimorpholine. This showed the preparative advantage of this method for obtaining specific isomers (E. Vilsmaier et al., 1998).
Formation of Oxygen-Bridged Heterocycles
- The formation of oxygen-bridged heterocycles in the Hantzsch synthesis with related compounds was investigated. This involved the synthesis of derivatives like 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene and related heterocycles (J. Svetlik et al., 1988).
Antibacterial and Anticancer Evaluation
- A related compound, N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide, was synthesized and evaluated for antibacterial and anticancer activity. This research highlights the potential biomedical applications of such compounds (S. Bondock & Hanaa Gieman, 2015).
Properties
IUPAC Name |
3-methyl-1-(3-morpholin-4-ylpropylamino)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O/c1-3-4-5-9-20-19(2)21(18-26)25-28-22-10-6-7-11-23(22)30(25)24(20)27-12-8-13-29-14-16-31-17-15-29/h6-7,10-11,27H,3-5,8-9,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYIDGGOUPKPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
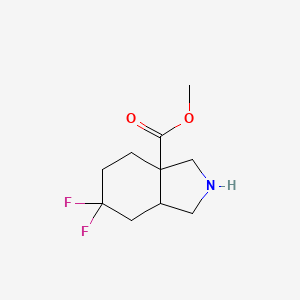
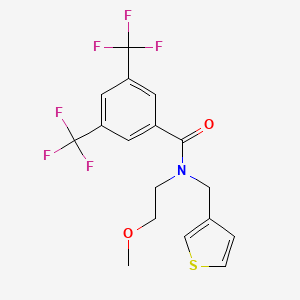
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565450.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2565453.png)
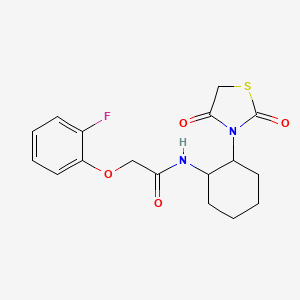

![N-(2,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565460.png)
